N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(16-1-2-17-19(12-16)24-10-9-23-17)25-13-14-3-8-22-18(11-14)15-4-6-21-7-5-15/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLLSPPXBGEAPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 1,2-diaminobenzene with glyoxal to form the quinoxaline core . The bipyridine moiety can be introduced through a subsequent reaction with a suitable bipyridine derivative under appropriate conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .
Chemical Reactions Analysis
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include carboxamide derivatives with variations in the pyridine/quinoxaline substituents (Table 1).
Table 1: Structural Comparison of Quinoxaline Carboxamide Derivatives
Key Observations :
- Substituent Position: The target compound’s carboxamide group at the quinoxaline 6-position distinguishes it from analogues like the 2-carboxamide derivative in , which may alter electronic properties and binding affinity.
- Bipyridine vs.
Functional Properties:
- Redox Behavior : Bipyridine-containing compounds often exhibit reversible redox activity due to the pyridyl nitrogen atoms, as observed in cyclic voltammetry studies of analogous systems .
- Photoluminescence: Quinoxaline derivatives are known for tunable luminescence; substituents like bipyridine may enhance charge-transfer transitions, though experimental data for the target compound are lacking.
Notes
- Further research should prioritize experimental validation of the compound’s physicochemical and biological properties.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide is a notable compound within the class of quinoxaline derivatives, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bipyridine moiety that enhances its binding affinity to various biological targets. The compound is synthesized through the condensation of ortho-diamines with 1,2-diketones, resulting in a structure conducive to biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant antitumor activity . It has been shown to selectively induce apoptosis in various cancer cell lines. For example, in vitro studies demonstrate that this compound can inhibit the growth of MCF-7 breast cancer cells with an IC50 value around 25.72 µM . The mechanism behind this involves the formation of reactive intermediates that lead to DNA damage and subsequent cell death.
Antimicrobial Effects
The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. In one study, it was effective against Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentrations (MIC) of 50 µM and 75 µM respectively . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
The biological activity of this compound is largely attributed to its ability to bind to various enzymes and receptors. The compound can inhibit enzyme activity by occupying active sites or altering conformational states, leading to reduced substrate access. Additionally, it can modulate signal transduction pathways by interacting with cell surface receptors.
Case Studies and Research Findings
- In Vitro Studies : A study highlighted the cytotoxic effects of this compound on HT-29 colon cancer cells under hypoxic conditions. The compound exhibited enhanced cytotoxicity due to rapid bioreductive activation, indicating its potential for targeted cancer therapies .
- Animal Models : In vivo experiments demonstrated that treatment with this compound significantly suppressed tumor growth in mice models bearing solid tumors. The results suggest that the compound's anticancer effects are not limited to cell cultures but extend to more complex biological systems .
Comparative Analysis
To understand the uniqueness of this compound compared to other quinoxaline derivatives, a comparison table is presented below:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | Moderate | High | Known for antimycobacterial properties |
| N-(phenyl)-quinazolin-4(3H)-one | Low | Moderate | General antibacterial activity |
| This compound | High | Moderate | Enhanced binding affinity due to bipyridine moiety |
Q & A
Basic: What synthetic methodologies are optimal for synthesizing N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) reactions for bipyridyl intermediates, using 1-(2,4-dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride as a precursor .
- Amide coupling between quinoxaline-6-carboxylic acid derivatives and bipyridylmethylamine intermediates, employing coupling agents like EDCI/HOBt in DMF .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
- Monitor reaction progress via TLC or LC-MS to optimize yields (~60–75%) .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural validation relies on:
- X-ray crystallography : High-resolution single-crystal diffraction (e.g., SHELXL refinement ) resolves the [2,4'-bipyridin] orientation and quinoxaline-carboxamide connectivity. For example, analogous compounds (e.g., 4-trifluoromethyl[2,4'-bipyridin]-6-ol) show planar bipyridyl systems with bond angles of 120° ± 2° .
- NMR spectroscopy :
- ¹H NMR : Distinct signals for bipyridyl protons (δ 8.5–9.0 ppm) and quinoxaline methylene (δ 4.8–5.2 ppm) .
- ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₅O: 376.1512; observed: 376.1509) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., HDAC inhibition vs. kinase targeting)?
Answer:
Contradictions arise from off-target effects or assay variability. Mitigation strategies include:
- Orthogonal assays : Compare HDAC1/2 inhibition (IC₅₀) via fluorometric assays versus kinase profiling (e.g., RAF1 inhibition via radiometric assays) .
- Structural analogs : Benchmark against N-(2-aminophenyl)quinoxaline-6-carboxamide (HDAC IC₅₀ = 0.8 µM ) and RAF inhibitors (e.g., RAF709, IC₅₀ = 3 nM ).
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to HDACs vs. kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
